molecular formula C17H23NO B11859513 7-(Octan-2-YL)quinolin-8-OL CAS No. 88015-72-9

7-(Octan-2-YL)quinolin-8-OL

Cat. No.: B11859513
CAS No.: 88015-72-9
M. Wt: 257.37 g/mol
InChI Key: HGQMYHZIWLKGGM-UHFFFAOYSA-N
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Description

7-(Octan-2-YL)quinolin-8-OL is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The structure of this compound consists of a quinoline ring system substituted with an octan-2-yl group at the 7th position and a hydroxyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Octan-2-YL)quinolin-8-OL can be achieved through several synthetic routes. One common method involves the alkylation of quinolin-8-ol with an appropriate alkyl halide, such as 2-bromooctane, under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Quinolin-8-ol and 2-bromooctane.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: Quinolin-8-ol is dissolved in the solvent, and the base is added. The mixture is then heated to reflux, and 2-bromooctane is added dropwise. The reaction is allowed to proceed for several hours until completion.

    Workup: The reaction mixture is cooled, and the product is extracted with an organic solvent, such as ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product. The crude product is then purified by column chromatography to yield pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Octan-2-YL)quinolin-8-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The octan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Octan-2-YL)quinolin-8-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Octan-2-YL)quinolin-8-OL involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may target bacterial enzymes or cell membranes, disrupting their function and leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with a hydroxyl group at the 8th position.

    7-(Octan-2-YL)quinoline: Similar structure but lacks the hydroxyl group at the 8th position.

    8-(Benzo[d]thiazol-2-yl)quinolin-7-ol: A quinoline derivative with a benzo[d]thiazol-2-yl group at the 8th position.

Uniqueness

7-(Octan-2-YL)quinolin-8-OL is unique due to the presence of both the octan-2-yl group and the hydroxyl group, which may confer distinct chemical and biological properties compared to other quinoline derivatives. The combination of these functional groups can enhance its solubility, reactivity, and potential biological activities.

Properties

CAS No.

88015-72-9

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

7-octan-2-ylquinolin-8-ol

InChI

InChI=1S/C17H23NO/c1-3-4-5-6-8-13(2)15-11-10-14-9-7-12-18-16(14)17(15)19/h7,9-13,19H,3-6,8H2,1-2H3

InChI Key

HGQMYHZIWLKGGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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